4-Chloro-1-methyl-3-nitro-1h-pyrazole
Description
Contextualization of Pyrazole (B372694) Derivatives in Organic Synthesis
Pyrazoles are a cornerstone of heterocyclic chemistry, valued for their versatile applications in organic synthesis. nih.gov They serve as important scaffolds in the creation of a wide array of compounds due to their diverse chemical reactivity and biological activity. globalresearchonline.net The pyrazole ring is an electron-rich system, making it susceptible to electrophilic substitution, primarily at the C4 position. pharmaguideline.commdpi.com However, the introduction of electron-donating or electron-withdrawing groups can alter this reactivity. chim.it
The synthesis of the pyrazole core is well-established, with the most common method being the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone. nih.govmdpi.com Other synthetic routes include 1,3-dipolar cycloadditions of diazo compounds with alkynes and multicomponent reactions. organic-chemistry.orgorientjchem.org This synthetic accessibility allows for the creation of a vast library of substituted pyrazoles, which are used as intermediates in the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. researchgate.netmdpi.com
Significance of Halogenated and Nitrated Pyrazoles in Chemical Research
The introduction of halogen and nitro groups onto the pyrazole ring significantly influences the molecule's electronic properties and reactivity, making these derivatives particularly important in chemical research.
Halogenated Pyrazoles: Halogenation of pyrazoles, typically occurring at the C4 position, is a common synthetic transformation. pharmdbm.comresearchgate.net The presence of a halogen atom, such as chlorine, serves two primary purposes. Firstly, it modifies the electronic nature of the pyrazole ring, affecting its acidity, basicity, and stability. Secondly, the halogen acts as a versatile functional handle for further synthetic modifications. It can be readily displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the construction of more complex molecular architectures. encyclopedia.pub This utility makes halogenated pyrazoles valuable intermediates in the synthesis of targeted compounds with specific properties.
Nitrated Pyrazoles: Nitration introduces a strong electron-withdrawing nitro group, which profoundly impacts the pyrazole's chemical character. globalresearchonline.net Nitropyrazoles are key precursors in the development of energetic materials due to their high heat of formation, density, and thermal stability. mdpi.com The nitro group enhances the energy content of the molecule. In addition to their use in energetic materials, nitropyrazoles are valuable synthetic intermediates. mdpi.com The nitro group can be reduced to an amino group, providing a route to aminopyrazoles, which are themselves important building blocks for fused heterocyclic systems and other functional molecules. chim.it The strong electron-withdrawing nature of the nitro group also deactivates the ring towards electrophilic substitution while activating it for potential nucleophilic attack. chim.it
The combination of both a halogen and a nitro group on the same pyrazole scaffold, as seen in 4-Chloro-1-methyl-3-nitro-1H-pyrazole, creates a multifunctional molecule with a unique reactivity profile, offering multiple sites for further chemical elaboration.
Review of Research Landscape Pertaining to this compound and Related Structures
Research on this compound itself is primarily documented through its chemical data and availability as a research chemical. Its physical and chemical properties are well-defined, providing a foundation for its use in synthetic applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H4ClN3O2 | nih.govuni.lu |
| Molecular Weight | 161.55 g/mol | nih.gov |
| IUPAC Name | 4-chloro-1-methyl-3-nitropyrazole | nih.gov |
| CAS Number | 84547-94-4 | nih.gov |
| Monoisotopic Mass | 160.9992041 Da | nih.gov |
The research landscape is further illuminated by studies on structurally related compounds. For instance, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, which shares the same substitution pattern at positions 1 and 4, is noted as a pesticide intermediate. This suggests a potential application area for derivatives of the title compound. Another related structure, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, has been synthesized and characterized, demonstrating the use of chloro-substituted pyrazoles in the construction of more complex heterocyclic systems with specific properties like photochromism. mdpi.com The synthesis of this compound involved using 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a key intermediate, highlighting the synthetic utility of halogenated pyrazole aldehydes. mdpi.com These examples underscore the role of halogenated and nitrated pyrazoles as versatile building blocks in the synthesis of functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-methyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWAIJORDLPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286771 | |
| Record name | 4-Chloro-1-methyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-94-4 | |
| Record name | 4-Chloro-1-methyl-3-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 1 Methyl 3 Nitro 1h Pyrazole
Direct Synthesis Approaches
Direct synthesis methodologies provide a straightforward route to 4-chloro-1-methyl-3-nitro-1H-pyrazole by performing key functionalization reactions on suitably substituted pyrazole (B372694) precursors. These methods include the chlorination of a nitrated pyrazole or the nitration of a chlorinated pyrazole.
This approach involves the introduction of a chlorine atom at the 4-position of the 1-methyl-3-nitro-1H-pyrazole ring. The presence of the electron-withdrawing nitro group at the 3-position deactivates the pyrazole ring towards electrophilic substitution, making the choice of chlorinating agent and reaction conditions crucial for a successful transformation.
The regioselectivity of the chlorination is directed primarily by the electronic nature of the pyrazole ring. In electrophilic substitution reactions, the C4 position of the pyrazole ring is generally the most nucleophilic and thus the most susceptible to attack by an electrophile. The presence of a methyl group at the N1 position and a nitro group at the C3 position reinforces this preference. The N-methyl group is an activating group, while the nitro group is a strong deactivating group. The combined electronic effects result in the C4 position having the highest electron density, thus directing the incoming electrophile (a chloronium ion or its equivalent) to this position. This inherent electronic preference forms the basis for regioselective chlorination at the C4 position.
Various chlorinating agents can be employed for the synthesis of this compound from its precursor. The reactivity of the agent must be sufficient to overcome the deactivating effect of the nitro group.
N-Chlorosuccinimide (NCS): NCS is a common and effective reagent for the chlorination of heterocyclic compounds. nih.govorgsyn.orgmdpi.comunizin.org The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). For instance, the chlorination of a similar pyrazole derivative, 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid methyl ester, is achieved using NCS in DMF at 50°C, resulting in the 4-chloro derivative in good yield. nih.gov This suggests that similar conditions could be applied to 1-methyl-3-nitro-1H-pyrazole.
Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is another powerful chlorinating agent used for aromatic and heterocyclic compounds. google.commasterorganicchemistry.comresearchgate.netresearchgate.net It can effect chlorination, often in the presence of a Lewis acid catalyst for less reactive substrates. google.comresearchgate.net The reaction conditions need to be carefully controlled to avoid side reactions.
The table below summarizes representative conditions for the chlorination of pyrazole derivatives.
| Chlorinating Agent | Substrate Example | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid methyl ester | DMF | 50°C, overnight | 84% | nih.gov |
| Sulfuryl Chloride (SO₂Cl₂) | o-Cresol | - | With Lewis Acid Catalyst | High | google.com |
Electrochemical methods offer a green and efficient alternative for the regioselective chlorination of pyrazoles. lumenlearning.comyoutube.com Anodic chlorination is performed in an undivided or divided electrolytic cell, typically using a platinum anode and an aqueous solution of sodium chloride as the chlorine source.
This method has been shown to be effective for pyrazoles bearing electron-withdrawing groups, such as a nitro group. The electrosynthesis of 4-chloro-3-nitropyrazole from 3-nitropyrazole in an aqueous NaCl solution under galvanostatic diaphragm electrolysis proceeds with a yield of 79%. lumenlearning.com The process is highly regioselective for the 4-position. The efficiency of electrochemical chlorination depends on the structure of the starting pyrazole, including the donor-acceptor properties of its substituents. lumenlearning.com
| Substrate | Electrolytic System | Anode | Yield of 4-Chloro Product | Reference |
|---|---|---|---|---|
| Pyrazole | Aqueous NaCl | Platinum (Pt) | 68% | lumenlearning.com |
| 3,5-dimethylpyrazole | Aqueous NaCl | Platinum (Pt) | 92% | lumenlearning.com |
| 3-Nitropyrazole | Aqueous NaCl | Platinum (Pt) | 79% | lumenlearning.com |
An alternative synthetic route involves the nitration of 4-chloro-1-methyl-1H-pyrazole. In this electrophilic aromatic substitution, the regiochemical outcome is determined by the directing effects of the N-methyl and the C4-chloro substituents.
The nitration of 4-chloro-1-methyl-1H-pyrazole introduces a nitro group onto the pyrazole ring. The position of nitration is governed by the directing effects of the substituents already on the ring. unizin.orgfrontiersin.org
N-methyl group: This is an activating group and is considered ortho, para-directing.
Chloro group: This is a deactivating group but is also ortho, para-directing due to the influence of its lone pairs of electrons.
In the 4-chloro-1-methyl-1H-pyrazole substrate, the C4 position (para to the N1-methyl group) is already occupied by the chloro substituent. Therefore, both the N-methyl and the C4-chloro groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the available ortho positions, which are C3 and C5.
Predicting the precise ratio of 3-nitro to 5-nitro isomers can be complex. Generally, electrophilic substitution on N-methylpyrazole tends to favor the C5 position due to a combination of electronic and steric factors. However, the electronic influence of the C4-chloro group can alter the relative reactivity of the C3 and C5 positions. A mixture of this compound and 4-chloro-1-methyl-5-nitro-1H-pyrazole is a likely outcome. Achieving high regioselectivity for the desired 3-nitro isomer may require specific nitrating systems and carefully controlled reaction conditions to exploit subtle differences in the activation barriers for substitution at the C3 and C5 positions.
Common nitrating systems for aromatic and heterocyclic compounds include:
A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net
Nitric acid in acetic anhydride (B1165640) (Ac₂O). google.com
The choice of nitrating agent and conditions can influence the regioselectivity of the reaction. For less reactive substrates, stronger nitrating conditions are typically required.
Nitration of 4-Chloro-1-methyl-1H-pyrazole Precursors
Optimized Nitration Conditions (e.g., Temperature, Acid Systems)
The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of this compound. The regioselectivity and efficiency of this electrophilic aromatic substitution are highly dependent on the reaction conditions, including the choice of nitrating agent, acid system, and temperature.
The nitration of pyrazole derivatives is typically achieved using a mixture of nitric acid and a strong acid catalyst, most commonly sulfuric acid. nih.gov This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride at 0 °C, followed by stirring at room temperature, has been reported to yield the 4-nitro derivative, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, in 85% yield. mdpi.com This suggests that a similar approach could be employed for the nitration of a 4-chloro-1-methyl-1H-pyrazole precursor.
For the specific synthesis of this compound, the starting material would likely be 4-chloro-1-methyl-1H-pyrazole. The directing effects of the substituents on the pyrazole ring will govern the position of nitration. The methyl group at the N1 position and the chloro group at the C4 position will influence the electron density of the pyrazole ring. While the methyl group is weakly activating, the chloro group is deactivating but ortho-, para-directing. In the context of the pyrazole ring, this would favor substitution at the C3 and C5 positions.
To achieve selective mono-nitration at the C3 position, careful optimization of the reaction conditions is crucial to prevent the formation of dinitro products or other isomers. Key parameters to control include:
Temperature: Lower temperatures, typically ranging from 0 °C to room temperature, are generally favored to control the exothermicity of the reaction and enhance regioselectivity.
Acid System: A mixture of concentrated nitric acid and sulfuric acid is a standard choice. The ratio of these acids can be varied to modulate the concentration of the nitronium ion. Alternative systems, such as nitric acid in acetic anhydride, can also be effective. mdpi.com
A plausible set of optimized conditions for the nitration of 4-chloro-1-methyl-1H-pyrazole would involve the slow addition of the pyrazole substrate to a pre-cooled mixture of nitric acid and sulfuric acid, maintaining a low temperature throughout the addition and subsequent stirring.
Table 1: Optimized Nitration Conditions for Substituted Pyrazoles
| Starting Material | Nitrating Agent/Acid System | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming Nitric Acid / Acetic Anhydride | 0 °C to Room Temperature | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | 85% | mdpi.com |
| 1-Methylpyrazole (B151067) | Concentrated Nitric Acid / Trifluoroacetic Anhydride | Ice Bath | 1-Methyl-3-nitropyrazole | Not Specified | nih.gov |
Multi-step Synthetic Routes
Multi-step syntheses provide a versatile approach to constructing the this compound molecule, allowing for the controlled introduction of the required functional groups. These routes can be broadly categorized into those that first form the pyrazole ring and then functionalize it, and those that build the ring from precursors already containing some of the desired substituents.
Cyclization Reactions Leading to Substituted Pyrazole Rings
The core of the target molecule is a substituted pyrazole ring. Various cyclization strategies can be employed to construct this heterocyclic system.
One effective method for the synthesis of substituted pyrazoles involves the reaction of a hydrazine (B178648) derivative with a β-nitrostyrene, which acts as a nitroolefin. orgsyn.org This approach allows for the direct incorporation of a nitro group into the pyrazole precursor.
A general procedure involves the initial formation of a hydrazone from an aldehyde and a hydrazine. For the synthesis of a 1-methyl-pyrazole derivative, methylhydrazine would be the appropriate choice. The subsequent reaction of this in situ generated hydrazone with a suitable nitroolefin leads to the formation of the pyrazole ring.
In a specific example, the reaction of 4-chlorobenzaldehyde (B46862) with methylhydrazine in methanol (B129727) at room temperature forms the corresponding hydrazone. orgsyn.org The subsequent addition of 3,4-methylenedioxy-β-nitrostyrene to this reaction mixture and stirring at room temperature for 72 hours results in the formation of 5-benzo nih.govacs.orgdioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole in 68% yield. orgsyn.org
To adapt this strategy for the synthesis of this compound, a key challenge would be the synthesis of a suitable nitroolefin precursor that would lead to the desired substitution pattern on the final pyrazole ring.
The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and widely used method for forming the pyrazole ring. beilstein-journals.org To synthesize a 1-methyl-pyrazole, methylhydrazine would be the required reagent.
For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) in ethanol (B145695) under reflux conditions yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. mdpi.com This demonstrates the principle of forming the pyrazole core from a dicarbonyl equivalent and a substituted hydrazine.
To apply this to the synthesis of the target molecule, a 1,3-dicarbonyl compound bearing the chloro and potentially the nitro functionalities would be required. The reaction of such a dicarbonyl with methylhydrazine would then lead to the desired substituted pyrazole ring.
Post-Cyclization Functionalization
An alternative to constructing the fully substituted pyrazole ring in one step is to first synthesize a simpler pyrazole and then sequentially introduce the required functional groups.
This strategy would involve a series of reactions to add the chloro, methyl, and nitro groups to the pyrazole core in a controlled manner. A plausible synthetic sequence could begin with the synthesis of a pyrazole ring, followed by chlorination, N-methylation, and finally nitration.
A reported synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde illustrates a sequential functionalization approach. The synthesis starts with the cyclocondensation of ethyl acetoacetate and phenylhydrazine to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. mdpi.com This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide, which results in the introduction of a chloro group at the 5-position and a formyl group at the 4-position. mdpi.com
Adapting this logic to the target molecule, one could envision a route starting from a simple pyrazole. Chlorination could be achieved using various chlorinating agents. Subsequent N-methylation would introduce the methyl group at the N1 position. The final step would be the regioselective nitration at the C3 position, as discussed in section 2.1.2.2. The order of these steps would be crucial to ensure the correct regiochemical outcome.
Table 2: Key Reactions in Multi-Step Pyrazole Synthesis
| Reaction Type | Key Reagents | Intermediate/Product Type | Reference |
|---|---|---|---|
| Hydrazone formation and reaction with nitroolefin | Aldehyde, Methylhydrazine, β-Nitrostyrene | Substituted 1-methyl-1H-pyrazole | orgsyn.org |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Substituted Pyrazole | beilstein-journals.org |
| Vilsmeier-Haack Reaction | Phosphorus Oxychloride, Dimethylformamide | Chloro- and Formyl-substituted Pyrazole | mdpi.com |
Order of Substitution and Regioselectivity Considerations
The synthesis of this compound involves the sequential introduction of methyl, chloro, and nitro groups onto the pyrazole ring. The order of these substitution reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents and the inherent reactivity of the pyrazole ring. Electrophilic substitution on the 1-substituted pyrazole ring predominantly occurs at the C4 position, which is the most electron-rich and sterically accessible site. imperial.ac.ukcdnsciencepub.com
Two primary synthetic routes can be considered for the introduction of the chloro and nitro groups onto a 1-methylpyrazole precursor:
Route A: Nitration followed by Chlorination. This route begins with the nitration of 1-methylpyrazole. Under various nitrating conditions, the primary product of mononitration is often 1-methyl-4-nitropyrazole, although 1-methyl-3-nitropyrazole can also be formed. cdnsciencepub.comnih.gov If 1-methyl-3-nitropyrazole were formed and isolated, the subsequent chlorination step would be influenced by the existing nitro group. The nitro group is a powerful electron-withdrawing group that deactivates the ring towards further electrophilic substitution. askfilo.comquora.com It acts as a meta-director, which in the pyrazole ring corresponds to the C5 position. Therefore, chlorination of 1-methyl-3-nitropyrazole would likely yield 5-chloro-1-methyl-3-nitropyrazole, not the desired 4-chloro isomer.
Route B: Chlorination followed by Nitration. This route commences with the chlorination of 1-methylpyrazole. Electrophilic chlorination of 1-methylpyrazole is expected to yield 4-chloro-1-methylpyrazole as the major product, consistent with the general reactivity pattern of pyrazoles. google.com The subsequent nitration of this intermediate is then directed by both the ring nitrogen atoms and the C4-chloro substituent. Halogens are deactivating yet ortho-, para-directing groups. askfilo.com In this context, the chloro group at C4 would direct the incoming electrophile (nitronium ion) to the C3 or C5 positions (ortho to the chlorine). This pathway is more plausible for selectively synthesizing the target molecule, as the nitration of the 4-chlorinated intermediate can be directed to the C3 position.
A comparison of these synthetic strategies highlights the importance of regioselectivity.
| Route | Step 1 Intermediate | Directing Effect of Substituent | Step 2 Likely Product | Feasibility for Target Compound |
| A | 1-methyl-3-nitropyrazole | Nitro group is deactivating and meta-directing (to C5) | 5-chloro-1-methyl-3-nitropyrazole | Low |
| B | 4-chloro-1-methylpyrazole | Chloro group is deactivating but ortho-directing (to C3/C5) | This compound | High |
Based on these regioselectivity principles, the most viable synthetic pathway involves the initial chlorination of 1-methylpyrazole at the C4 position, followed by the nitration of the resulting 4-chloro-1-methylpyrazole, which is directed to the C3 position.
Green Chemistry and Sustainable Synthetic Methodologies
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to enhance safety, reduce waste, and improve efficiency. These modern approaches focus on developing sustainable methodologies that minimize environmental impact compared to traditional synthetic routes.
Continuous Flow Reactor Applications in Nitration and Chlorination
Continuous flow reactors offer significant advantages for hazardous reactions like nitration and chlorination, which are often highly exothermic. enamine.net By conducting reactions in small-volume, continuous-flow systems, heat transfer is vastly improved, allowing for precise temperature control and minimizing the risk of runaway reactions. enamine.net This technology enhances the safety of nitration processes, which traditionally use dangerous mixtures of concentrated nitric and sulfuric acids.
Research has demonstrated the successful nitration of pyrazole derivatives in flow chemistry systems. For instance, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, an intermediate in the synthesis of Sildenafil®, was performed in a microreactor with high yield and purity. This approach avoids the significant hazards and complex development associated with scaling up batch nitration reactions. The small hold-up volume in microreactors ensures that only a minimal amount of hazardous material is present at any time, drastically improving the process's safety profile.
| Substrate | Reaction Type | Reactor System | Key Advantages |
| 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Nitration | CYTOS Microreactor | Enhanced safety, precise temperature control, high chemoselectivity, avoidance of decomposition. |
| 2-methylindole | Nitration | Microreactor | Reduced reaction time (48s vs 1.5h), improved yield (70% vs 80% with better control). |
| Pyridine-N-oxide | Nitration | Microreactor | Improved yield (78% vs 72% in batch), trouble-free operation. |
Catalyst Development for Enhanced Selectivity and Yield
Catalyst development is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of substances that can be recycled and reused, while also improving reaction efficiency and selectivity. researchgate.net In pyrazole synthesis, various catalysts have been developed to enhance yields and control regioselectivity under milder conditions.
Heterogeneous catalysts, such as nano-ZnO, have been employed for the green synthesis of 1,3,5-substituted pyrazoles. acs.org This method offers advantages like excellent yields (up to 95%), short reaction times, and simple work-up procedures. acs.org Similarly, Lewis acids like Scandium(III) triflate (Sc(OTf)₃) have shown high performance in synthesizing polysubstituted pyrazole derivatives, achieving yields up to 97%. nih.gov Silver catalysts, such as AgOTf, have been used for the highly regioselective and rapid synthesis of 3-CF₃-pyrazoles at room temperature with near-quantitative yields. researchgate.net These catalytic systems often allow reactions to proceed under more environmentally benign conditions, reducing energy consumption and waste generation.
| Catalyst | Reaction Type | Substrates | Benefits |
| Nano-ZnO | Condensation | Phenylhydrazine, Ethyl acetoacetate | Green protocol, excellent yield (95%), short reaction time. acs.org |
| Copper triflate (Cu(OTf)₂) | Cyclocondensation | α,β-ethylenic ketone, Hydrazine | Efficient pyrazole formation. acs.org |
| Scandium(III) triflate (Sc(OTf)₃) | Lewis acid mediated | Perfluoroacetyl diazoester, Ketones | Best performance among tested catalysts, 97% yield. nih.gov |
| Silver triflate (AgOTf) | Heterocyclization | Trifluoromethylated ynones, Hydrazines | High regioselectivity, rapid reaction (1h), excellent yields (up to 99%). researchgate.net |
Solvent-Free and Environmentally Benign Reaction Systems
A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. researchgate.net Solvent-free reaction conditions, often facilitated by microwave irradiation, represent a significant advancement in the sustainable synthesis of pyrazoles. mdpi.com These methods can lead to dramatically reduced reaction times and improved yields compared to conventional heating. mdpi.com
The synthesis of pyrazole derivatives using microwave irradiation under solvent-free conditions has been shown to be highly efficient for cyclocondensation reactions. mdpi.com In addition to solvent-free approaches, the use of environmentally benign solvents like water or ionic liquids is gaining prominence. imperial.ac.ukarkat-usa.org For instance, the synthesis of pyrazole derivatives has been successfully carried out in aqueous media, sometimes using catalysts like tetrabutylammonium (B224687) bromide or in the presence of surfactants to facilitate the reaction. imperial.ac.ukarkat-usa.org These methods avoid the use of volatile organic compounds (VOCs), making the processes inherently safer and more sustainable.
| Green Methodology | Specific Application | Reaction Type | Advantages |
| Microwave Irradiation | Synthesis of 4,5-dihydro-1H-pyrazoles | Cyclocondensation | Solvent-free, better yields, shorter reaction times. mdpi.com |
| Ionic Liquid Catalyst | Synthesis of pyrazole derivatives | Condensation | Solvent-free, room temperature, high yields (75-86%). arkat-usa.org |
| Aqueous Media | Synthesis of pyrazolo[3,4-b]quinolones | Multicomponent Reaction | Use of water as a green solvent, environmentally friendly. imperial.ac.uk |
| Catalyst-Free Heating | Synthesis of pyrazoles from diazo compounds | 1,3-dipolar cycloaddition | Solvent-free, high yields, no work-up or purification needed. |
Reactivity and Mechanistic Investigations of 4 Chloro 1 Methyl 3 Nitro 1h Pyrazole
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of the reactivity of 4-Chloro-1-methyl-3-nitro-1H-pyrazole. The electron-deficient nature of the pyrazole (B372694) ring, exacerbated by the strongly electron-withdrawing nitro group, facilitates the attack of nucleophiles. These reactions can potentially occur at two key positions: the carbon atom bearing the chloro substituent (C-4) and the carbon atom bearing the nitro group (C-3).
The most common pathway for nucleophilic substitution on this molecule involves the displacement of the chloride ion at the C-4 position. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The activated C-4 position of this compound is susceptible to attack by a wide range of nucleophiles. The general mechanism involves the addition of the nucleophile to the electron-deficient C-4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.com Subsequent elimination of the chloride leaving group restores the aromaticity of the pyrazole ring and yields the substituted product.
Common nucleophiles that readily participate in this reaction include:
Amines: Primary and secondary amines react to form 4-amino-1-methyl-3-nitro-1H-pyrazole derivatives.
Thiols: Thiolates (generated from thiols and a base) are potent nucleophiles that can displace the chloride to yield 4-thioether-substituted pyrazoles.
Alkoxides and Phenoxides: Oxygen-based nucleophiles, such as methoxide (B1231860) or phenoxide, can also be employed to synthesize the corresponding 4-ether derivatives.
| Nucleophile | Example | Product Type |
|---|---|---|
| Amine | R-NH2 | 4-Amino-1-methyl-3-nitro-1H-pyrazole |
| Thiol | R-SH | 4-(Alkyl/Arylthio)-1-methyl-3-nitro-1H-pyrazole |
| Alkoxide | R-O- | 4-Alkoxy-1-methyl-3-nitro-1H-pyrazole |
The presence of the nitro group at the C-3 position is critical for the facile substitution of the chlorine at C-4. The nitro group is a powerful electron-withdrawing group, which deactivates an aromatic or heteroaromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack. numberanalytics.commdpi.com
This activation occurs through two primary effects:
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrazole ring through the sigma bonds, increasing the partial positive charge (electrophilicity) on the ring carbons, especially C-4.
Resonance Effect: The nitro group can delocalize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. youtube.com This stabilization of the intermediate lowers the activation energy of the reaction, thereby accelerating the rate of substitution. The negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing feature.
The introduction of a nitro group at the C-4 position of a pyrazole ring has been shown to enhance the electron-withdrawing effect from the entire ring system, which further supports the principle of activation for nucleophilic substitution. mdpi.com
While halogens are conventional leaving groups in SNAr reactions, under specific circumstances, a nitro group can also be displaced by a nucleophile. This reactivity is particularly relevant in the context of polynitrated pyrazoles.
Studies on related dinitropyrazoles have demonstrated that the nitro group can indeed act as a leaving group. For instance, N-substituted 3,4-dinitropyrazoles have been shown to undergo nucleophilic substitution with S-, O-, and N-nucleophiles where the nitro group at the 3-position is selectively displaced. researchgate.net These reactions can proceed under mild conditions, sometimes in water, to provide the corresponding substituted products in good yields. researchgate.net This indicates that in this compound, while C-4 substitution is generally favored, the possibility of C-3 substitution exists, particularly with highly reactive nucleophiles or under specific reaction conditions that might favor attack at this position.
The principles of regioselectivity in nucleophilic substitution are clearly illustrated by the reactivity of more highly nitrated pyrazole systems. researchgate.net The position of substitution is highly dependent on the substitution pattern of the pyrazole ring.
In 3,4-Dinitropyrazoles: N-substituted derivatives, such as 1,5-dimethyl-3,4-dinitropyrazole, exhibit high regioselectivity. Nucleophilic attack occurs preferentially at the C-3 position, leading to the displacement of the C-3 nitro group. researchgate.net This selectivity highlights the electronic differences between the C-3 and C-4 positions, even when both bear a nitro group.
In 3,4,5-Trinitropyrazoles: The outcome of the reaction is dependent on the substituent at the N-1 position.
When the N-1 position is unsubstituted (i.e., 3,4,5-trinitro-1H-pyrazole), nucleophilic substitution occurs regioselectively at the C-4 position. researchgate.net
However, when an N-methyl group is present (1-methyl-3,4,5-trinitropyrazole), the reaction proceeds with high yields, but the substitution occurs regioselectively at the C-5 position. researchgate.net
This shift in regioselectivity underscores the profound influence of N-alkylation on the electronic distribution within the pyrazole ring and, consequently, on its reactivity towards nucleophiles.
| Compound | Position of Nucleophilic Attack | Leaving Group |
|---|---|---|
| N-Substituted 3,4-Dinitropyrazoles | C-3 | Nitro Group |
| 3,4,5-Trinitro-1H-pyrazole | C-4 | Nitro Group |
| 1-Methyl-3,4,5-trinitropyrazole | C-5 | Nitro Group |
Substitution of the Nitro Group (C-3)
Reduction Reactions of the Nitro Group
The reduction of the nitro group on the pyrazole ring is a key transformation, providing a pathway to amino pyrazole derivatives, which are valuable building blocks in medicinal and materials chemistry. The primary challenge in this process is achieving chemoselectivity, specifically reducing the nitro group without affecting the chloro substituent (hydrodehalogenation) or cleaving the pyrazole ring.
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. mdpi.com The reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a hydrogen source. For substrates like this compound, the process is not merely a simple reduction; it involves a multi-step pathway where nitroso and hydroxylamine (B1172632) intermediates can be formed.
The accumulation of these hydroxylamine intermediates can lead to the formation of undesired side products, such as azo and azoxy compounds, which can complicate purification and reduce the yield of the desired amine. google.com Research has shown that the addition of catalytic amounts of vanadium compounds can almost completely prevent the accumulation of hydroxylamines, leading to purer products and faster reaction times, particularly in the final phase of the hydrogenation. google.com
The choice of catalyst and reaction conditions is critical to prevent the competing reaction of hydrodehalogenation, where the chlorine atom is replaced by hydrogen. The hydrogenolysis of the carbon-halogen bond is often a significant side reaction, especially with catalysts like palladium. mdpi.com
Table 1: Catalyst Systems in the Hydrogenation of Aromatic Nitro Compounds
| Catalyst System | Substrate Example | Key Findings | Reference |
|---|---|---|---|
| 5% Pd/C with NH₄VO₃ modifier | Nitrobenzene-2-sulfonic acid derivative | Addition of vanadium modifier reduced reaction time from 275 min to 110 min and eliminated hydroxylamine intermediate in the final product. | google.com |
| Morpholine-Modified Pd/γ-Al₂O₃ | p-Chloronitrobenzene | Catalyst showed high selectivity (up to 99.51%) for the amino product, with morpholine (B109124) acting as an immobilized inhibitor for dechlorination. | mdpi.com |
| 5% Pt/C | 1-chloro-2,4-dinitro-chlorobenzene | Hydrogenation at 60°C and 10 bar resulted in significant dehalogenation. | google.com |
| 5% Pd/Al₂O₃ | 4-Nitropyrazole | Successful hydrogenation to 4-aminopyrazole in the presence of HCl. | googleapis.com |
Achieving the selective reduction of the nitro group to an amine, yielding 4-Chloro-1-methyl-1H-pyrazol-3-amine, is a primary synthetic goal. This transformation requires careful control over the hydrogenation process to maximize the yield of the desired product while minimizing hydrodehalogenation.
The mechanism for the hydrogenation of chloronitroaromatics involves two competing pathways: the reduction of the nitro group and the cleavage of the carbon-chlorine bond. The reduction of the nitro group is a nucleophilic substitution process, whereas the hydrogenolysis of the C-Cl bond is an electrophilic substitution reaction. mdpi.com The amino group formed upon reduction is an activating group, which can enhance the rate of the undesired electrophilic dehalogenation, making selectivity a challenge. mdpi.com
Strategies to enhance selectivity include the use of modified catalysts. For instance, modifying a palladium catalyst with morpholine has been shown to create an unparalleled immobilized dechlorination inhibitor. mdpi.com The morpholine connects to a polymer support layer, preventing further dechlorination while maintaining high catalytic activity for the nitro group reduction. mdpi.com At optimal conditions, such as 80°C and 2 MPa of hydrogen pressure, this system can achieve nearly 100% conversion of p-chloronitrobenzene with over 99% selectivity for p-chloroaniline, demonstrating a viable strategy for analogous pyrazole systems. mdpi.com
Electrophilic Aromatic Substitution (Considerations for Pyrazole Ring)
The pyrazole ring is an aromatic heterocycle, but its reactivity towards electrophilic aromatic substitution (SEAr) is significantly influenced by the two nitrogen atoms and the substituents on the carbon atoms. In an unsubstituted pyrazole, the C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. scribd.comquora.com An electrophilic attack at C-3 or C-5 is less favorable as it generates a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org
For this compound, the situation is more complex. The C-4 position is already occupied by a chlorine atom. Therefore, any further electrophilic substitution would have to occur at the C-5 position. However, the pyrazole ring, in this case, is highly deactivated due to the powerful electron-withdrawing effects of both the nitro group at C-3 and the chloro group at C-4. The N-methyl group at position 1 has a modest electron-donating effect. The combined influence of these substituents makes further electrophilic aromatic substitution on the ring highly challenging and likely to require harsh reaction conditions. The deactivating nature of the nitro group is a dominant factor, significantly reducing the nucleophilicity of the pyrazole ring. imperial.ac.uk
Advanced Mechanistic Studies
While electrophilic attack on the deactivated this compound ring is difficult, the compound is susceptible to nucleophilic attack. This can lead to complex reaction pathways, including the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org This mechanism is distinct from standard aromatic nucleophilic substitution (SNAr) and is particularly relevant for heterocyclic compounds bearing electron-withdrawing groups.
An ANRORC mechanism has been proposed for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. researchgate.net In this pathway, the nucleophile (arylhydrazine) first attacks a carbon atom of the pyrazole ring (e.g., C-5), leading to the formation of a sigma complex. This is followed by the cleavage, or opening, of the pyrazole ring. Subsequently, a new ring is formed through an intramolecular cyclization, expelling a fragment of the original ring (in this case, a nitro group). researchgate.net This mechanism can lead to the formation of regioisomers that would not be predicted by a simple SNAr pathway. For this compound, a potent nucleophile could potentially attack the C-5 position, initiating a ring-opening and subsequent ring-closing cascade that could lead to a rearranged pyrazole product.
The electronic effects of the substituents (chloro, methyl, and nitro) are paramount in dictating the kinetics and thermodynamics of reactions involving this compound.
Nitro Group (NO₂): As a strong electron-withdrawing group, it deactivates the pyrazole ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the C-5 position.
Chloro Group (Cl): This group is also electron-withdrawing via induction but can donate electron density through resonance. Its net effect is deactivating for electrophilic substitution. It also serves as a potential leaving group in nucleophilic substitution reactions.
Methyl Group (CH₃): As an electron-donating group, it slightly increases the electron density of the ring, but its effect is largely overshadowed by the powerful withdrawing effects of the nitro and chloro groups.
Isomerization and Rearrangement Processes
Detailed investigations into the specific isomerization and rearrangement pathways of this compound are not extensively documented in publicly available scientific literature. However, the broader class of nitropyrazoles is known to undergo several important rearrangement reactions, which provide a framework for understanding potential transformations of this specific compound. The most relevant of these are the thermal and acid-catalyzed rearrangements of N-nitropyrazoles to C-nitropyrazoles.
The conversion of N-nitropyrazoles to their C-nitro isomers is a fundamental process in pyrazole chemistry, often employed in the synthesis of compounds like 3-nitropyrazole and 4-nitropyrazole. acs.orgnih.gov This rearrangement can be initiated either by heat or under acidic conditions. nih.govguidechem.com
Mechanistic studies suggest that the thermal rearrangement of N-nitropyrazole to 3(5)-nitropyrazole proceeds through an intramolecular acs.orgresearchgate.net sigmatropic migration of the nitro group. acs.orgacs.orgosi.lv This process is believed to involve a bicyclic transition state. The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent. nih.govchemicalbook.com
Table 1: Thermal Rearrangement of N-Nitropyrazole to 3-Nitro-1H-pyrazole
| Reactant | Solvent | Temperature (°C) | Reaction Time (hours) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Nitropyrazole | Benzonitrile | 180 | 3 | 3-Nitro-1H-pyrazole | 91 | chemicalbook.com |
| 1-Nitropyrazole | Anisole | ~150 | 8 | 3-Nitro-1H-pyrazole | 74.5 | google.com |
Acid-catalyzed rearrangement of N-nitropyrazole, on the other hand, can lead to the formation of 4-nitropyrazole. nih.govguidechem.com This reaction is typically performed in a strong acid like concentrated sulfuric acid. guidechem.com The conditions for these rearrangements can influence the resulting product distribution.
Table 2: Acid-Catalyzed Rearrangement of N-Nitropyrazole
| Reactant | Reagent | Temperature (°C) | Reaction Time (hours) | Product | Reference |
|---|---|---|---|---|---|
| N-Nitropyrazole | Concentrated Sulfuric Acid | 90 | 24 | 4-Nitropyrazole | guidechem.com |
While not direct isomerizations of the pyrazole core itself, other rearrangement reactions like the Hofmann and Curtius rearrangements are pertinent in the synthesis of functionalized pyrazoles. researchgate.netwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com These reactions are crucial for converting carboxylic acid or amide functionalities on a pyrazole ring into amino groups.
The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom, using a reagent like bromine in an alkaline solution. wikipedia.orgslideshare.net The Curtius rearrangement achieves a similar transformation by the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the amine. organic-chemistry.orgnih.govrsc.org These rearrangements are instrumental in the synthesis of aminonitropyrazoles, which are precursors to various energetic materials. researchgate.net
Although direct evidence for isomerization or rearrangement of this compound is scarce, the established reactivity patterns of related nitropyrazoles suggest that, under specific conditions, migration of the nitro group could be a potential transformation. However, the presence of the chloro and N-methyl substituents would likely influence the electronic properties of the pyrazole ring and, consequently, the feasibility and outcome of such rearrangements.
Derivatization Strategies and Analogue Synthesis Based on 4 Chloro 1 Methyl 3 Nitro 1h Pyrazole
Functionalization of the Pyrazole (B372694) Ring
The functionalization of the 4-chloro-1-methyl-3-nitro-1H-pyrazole ring can be achieved by targeting its existing substituents or by introducing new functional groups at the available C5 position.
The N1-methyl group is a key site for initial functionalization. While direct experimental data on the modification of the methyl group for this specific compound is not extensively detailed, analogous reactions on other alkylpyrazoles suggest potential pathways. For instance, side-chain halogenation is a viable strategy. The electrochemical chlorination of related compounds like 1,5-dimethylpyrazole (B184060) has demonstrated the feasibility of introducing chlorine atoms into the methyl group, suggesting that similar radical halogenation methods could be applied. researchgate.net
Oxidation of the methyl group to an aldehyde or a carboxylic acid would provide a handle for a wide range of subsequent transformations. Such an oxidation would yield key intermediates like 4-chloro-3-nitro-1H-pyrazole-1-carbaldehyde or the corresponding carboxylic acid, significantly expanding the synthetic possibilities.
The chlorine atom at the C4 position serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. rsc.org Although the electron-withdrawing nature of the adjacent nitro group can influence reactivity, established protocols for halo-pyrazoles provide a strong basis for these transformations.
The Heck-Mizoroki reaction, for example, has been successfully applied to 4-iodo-1H-pyrazoles to synthesize 4-alkenyl-1H-pyrazoles. clockss.org It is plausible that with appropriate optimization of catalysts and ligands, the 4-chloro analogue could undergo similar couplings with various alkenes. Other important coupling reactions that could be explored include the Suzuki-Miyaura coupling for introducing aryl or vinyl groups, the Sonogashira coupling for alkynylation, and the Buchwald-Hartwig amination for forming C-N bonds. clockss.org
The following table summarizes potential cross-coupling reactions applicable to the C4 position.
| Reaction | Coupling Partner | Potential Product | Catalyst System (Typical) |
| Suzuki-Miyaura | Aryl/Vinyl boronic acid or ester | 4-Aryl/Vinyl-1-methyl-3-nitro-1H-pyrazole | Pd(PPh₃)₄, K₂CO₃ |
| Heck-Mizoroki | Alkene | 4-Alkenyl-1-methyl-3-nitro-1H-pyrazole | Pd(OAc)₂, P(OEt)₃, Et₃N |
| Sonogashira | Terminal alkyne | 4-Alkynyl-1-methyl-3-nitro-1H-pyrazole | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Buchwald-Hartwig | Amine | 4-Amino-1-methyl-3-nitro-1H-pyrazole | Pd₂(dba)₃, BINAP, NaOt-Bu |
Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Moiety
The substituted pyrazole core is an excellent building block for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry. nih.gov By introducing appropriate functional groups onto the this compound scaffold, intramolecular or intermolecular cyclization reactions can lead to the formation of novel polycyclic structures.
For example, functionalization at the C5 position followed by a reaction involving the C4-chloro substituent can lead to ring fusion. A common strategy involves introducing a nucleophilic group that can displace the chlorine atom in an intramolecular cyclization. Research on related chloro-pyrazoles has shown their utility in synthesizing fused systems like pyrazolo[4,3-c]pyridines and thiopyrano[4,3-c]pyrazoles. researchgate.net Similarly, derivatives of the title compound could be used in tandem reactions to create complex structures such as chromeno[2,3-b]pyrazolo[4,3-e]pyridines. nih.gov
The table below outlines examples of fused systems that could be targeted from derivatives of this compound.
| Target Fused System | Synthetic Strategy | Required Precursor Derivatization |
| Pyrazolo[3,4-d]pyridazine | Cyclocondensation | Introduction of carbonyl/carboxyl groups at C4/C5 |
| Pyrazolo[1,5-a]pyrimidine | Reaction with diketones/β-ketoesters | Conversion of nitro group to an amino group |
| Thieno[2,3-c]pyrazole | Gewald reaction | Introduction of an active methylene (B1212753) group at C5 |
| Pyrazolo[4,3-c]pyridine | Intramolecular cyclization | Introduction of an aminoalkyl side chain at C5 |
Regioselective Synthesis of Complex Pyrazole Scaffolds
The synthesis of more complex pyrazole scaffolds from this compound relies on the regioselective control of subsequent reactions. The existing substituents heavily influence the reactivity of the single remaining C-H bond at the C5 position. The powerful electron-withdrawing effect of the nitro group at C3 and the chloro group at C4 deactivates the ring towards electrophilic substitution at C5.
Conversely, the C5 position is activated for nucleophilic attack, although such reactions on the pyrazole ring itself are less common without a suitable leaving group. The primary strategy for regioselective functionalization at C5 would involve metallation (e.g., lithiation) followed by quenching with an electrophile. The directing effects of the N1-methyl and C4-chloro groups would be critical in achieving regioselectivity in such a reaction.
Regioselectivity is also a key consideration when the substituents themselves are modified. For instance, reduction of the nitro group to an amine (4-chloro-1-methyl-1H-pyrazol-3-amine) would dramatically alter the electronic properties of the ring. The resulting amino group is a strong activating group and would direct subsequent electrophilic substitution to the C5 position. This transformation opens up a new set of regioselective pathways for building complex scaffolds. nih.gov Various synthetic protocols have been developed for the regioselective synthesis of substituted pyrazoles, which can be adapted for derivatizing the title compound. nih.govrsc.orgrsc.org
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Chloro 1 Methyl 3 Nitro 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of 4-Chloro-1-methyl-3-nitro-1H-pyrazole, offering detailed insights into the proton, carbon, and nitrogen environments within the molecule.
¹H NMR Spectroscopy for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is anticipated to be straightforward, revealing two distinct signals corresponding to the two types of protons in the molecule.
H-5 Proton: A single proton is attached to the C-5 carbon of the pyrazole (B372694) ring. Due to the strong electron-withdrawing effects of the adjacent nitro group at C-3 and the chloro group at C-4, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum, likely between δ 8.0-8.5 ppm.
N-Methyl Protons: The three protons of the methyl group attached to the N-1 nitrogen are chemically equivalent. They will produce a sharp singlet, typically appearing in the range of δ 3.9-4.2 ppm.
The absence of any proton-proton coupling confirms the substitution pattern on the pyrazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 8.0 - 8.5 | Singlet (s) |
| N-CH₃ | 3.9 - 4.2 | Singlet (s) |
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Four distinct signals are expected, corresponding to the three carbons of the pyrazole ring and the one methyl carbon.
C-3 Carbon: This carbon is directly attached to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded. Its resonance is predicted to be in the range of δ 148-152 ppm.
C-4 Carbon: The carbon atom bonded to the chlorine atom will also experience a deshielding effect, though typically less pronounced than that of the nitro group. Its chemical shift is expected to be around δ 112-116 ppm. mdpi.com
C-5 Carbon: This carbon, bonded to the sole ring proton, is generally the most shielded of the ring carbons in this structure. Its signal is anticipated in the region of δ 125-130 ppm.
N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the upfield region of the spectrum, typically around δ 37-41 ppm.
Analysis of ¹³C NMR data for various C-nitropyrazoles supports these predicted chemical shift ranges, confirming the significant influence of the nitro and chloro substituents on the electronic environment of the pyrazole ring carbons. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 148 - 152 |
| C-4 | 112 - 116 |
| C-5 | 125 - 130 |
| N-CH₃ | 37 - 41 |
¹⁵N NMR Spectroscopy for Nitrogen Atom Environments
¹⁵N NMR spectroscopy is a specialized technique that offers direct insight into the nitrogen atoms within a molecule. wikipedia.org For this compound, three distinct nitrogen signals are expected: two for the pyrazole ring nitrogens (N-1 and N-2) and one for the nitro group nitrogen.
Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, direct detection can be challenging and often requires techniques like isotopic labeling or indirect detection methods such as Heteronuclear Multiple Bond Correlation (HMBC). japsonline.comhuji.ac.il
Pyrazole Nitrogens (N-1 and N-2): The chemical shifts of the ring nitrogens are sensitive to the substitution pattern. The N-1 nitrogen, being alkylated, will have a different chemical environment from the sp²-hybridized N-2 nitrogen.
Nitro Group Nitrogen: The nitrogen atom of the nitro group has a characteristic chemical shift range, typically found significantly downfield, often in the range of δ 360-380 ppm relative to liquid ammonia.
This technique is invaluable for confirming the presence and electronic state of the nitrogen-containing functional groups. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
While one-dimensional NMR provides information about the chemical environments, two-dimensional (2D) NMR experiments establish the connectivity between atoms.
COSY (Correlation Spectroscopy): In this molecule, with only two isolated proton environments, a COSY spectrum would show no cross-peaks, confirming the lack of scalar coupling between the H-5 and N-CH₃ protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms. It would show a cross-peak between the H-5 signal and the C-5 signal, and another between the N-CH₃ proton signal and the N-CH₃ carbon signal, allowing for unambiguous assignment of these carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for this molecule as it reveals long-range (2-3 bond) couplings between protons and carbons. Key expected correlations include:
The N-CH₃ protons showing correlations to both the C-5 and C-3 carbons of the pyrazole ring.
The H-5 proton showing correlations to the C-4 and C-3 carbons, as well as the N-CH₃ carbon.
These correlations would definitively confirm the 1,3,4,5-substitution pattern of the pyrazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by the strong absorptions of the nitro group.
N-O Asymmetric Stretching: A very strong and sharp absorption band is expected in the region of 1560–1520 cm⁻¹, characteristic of the asymmetric stretch of the C-NO₂ group. mdpi.com
N-O Symmetric Stretching: A second strong absorption, corresponding to the symmetric stretch of the nitro group, is expected between 1360–1340 cm⁻¹. mdpi.com
C=N and C=C Stretching: Vibrations associated with the pyrazole ring are expected in the 1600–1400 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching for the H-5 proton would appear around 3100 cm⁻¹, while aliphatic C-H stretching for the methyl group would be just below 3000 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region, between 800–600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-NO₂ | Asymmetric Stretch | 1560 - 1520 | Strong |
| C-NO₂ | Symmetric Stretch | 1360 - 1340 | Strong |
| C=N (ring) | Stretch | ~1500 | Medium |
| C-H (aromatic) | Stretch | ~3100 | Medium-Weak |
| C-H (aliphatic) | Stretch | <3000 | Medium |
| C-Cl | Stretch | 800 - 600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular formula of this compound is C₄H₄ClN₃O₂.
Molecular Ion Peak: The molecular weight is approximately 161.54 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic isotopic cluster due to the presence of chlorine. There will be a peak at m/z 161 (for the ³⁵Cl isotope) and a peak at m/z 163 (for the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1.
Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several key pathways:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (mass of 46), leading to a fragment ion at m/z 115/117.
Loss of Cl: Cleavage of the C-Cl bond would result in a fragment ion at m/z 126.
Loss of CH₃: Loss of the methyl radical (mass of 15) from the molecular ion would produce a fragment at m/z 146/148.
These fragmentation patterns, along with the precise mass of the molecular ion, provide conclusive evidence for the elemental composition and structure of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be distinguished from other potential formulas with the same nominal mass.
Table 1: Theoretical Isotopic Mass Data for this compound (C₄H₄ClN₃O₂)
| Isotope | Exact Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ³⁵Cl | 34.968853 |
| ¹⁴N | 14.003074 |
| ¹⁶O | 15.994915 |
| Calculated Exact Mass | 160.99920 |
Note: This table represents the calculated theoretical exact mass based on the most abundant isotopes. Actual HRMS analysis would show a characteristic isotopic pattern due to the presence of ³⁷Cl.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can elucidate bond lengths, bond angles, and torsional angles, providing a definitive molecular structure. Furthermore, it reveals how molecules are arranged in the crystal lattice, offering insights into intermolecular interactions.
Despite a thorough search of crystallographic databases, the specific single-crystal X-ray structure for this compound has not been publicly reported. Therefore, detailed experimental data on its solid-state structure, including bond lengths, angles, and crystal packing, are not available. The following sections describe the type of information that would be obtained from such an analysis.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Should a crystal structure of this compound become available, a detailed analysis of its geometric parameters would be possible. This would involve the precise measurement of the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the dihedral angles describing the rotation around a bond (torsional angles). This data is crucial for understanding the molecule's conformation and steric properties.
Table 2: Anticipated Geometric Parameters for this compound from X-ray Crystallography
| Parameter | Description | Expected Range/Value |
| Bond Lengths (Å) | ||
| N1-N2 | Pyrazole ring N-N bond | ~1.33 - 1.38 |
| N2-C3 | Pyrazole ring N-C bond | ~1.31 - 1.35 |
| C3-C4 | Pyrazole ring C-C bond | ~1.38 - 1.42 |
| C4-C5 | Pyrazole ring C-C bond | ~1.35 - 1.39 |
| C5-N1 | Pyrazole ring C-N bond | ~1.34 - 1.38 |
| N1-C(methyl) | N-Methyl bond | ~1.46 - 1.49 |
| C4-Cl | Carbon-Chlorine bond | ~1.70 - 1.74 |
| C3-N(nitro) | Carbon-Nitro bond | ~1.45 - 1.49 |
| N-O (nitro) | Nitro group N-O bonds | ~1.21 - 1.25 |
| Bond Angles (°) | ||
| N1-N2-C3 | Angle within pyrazole ring | ~110 - 114 |
| N2-C3-C4 | Angle within pyrazole ring | ~105 - 109 |
| C3-C4-C5 | Angle within pyrazole ring | ~103 - 107 |
| C4-C5-N1 | Angle within pyrazole ring | ~108 - 112 |
| C5-N1-N2 | Angle within pyrazole ring | ~102 - 106 |
| Torsional Angles (°) | ||
| C5-N1-C(methyl)-H | Rotation of methyl group | Variable |
| N2-C3-N(nitro)-O | Rotation of nitro group | ~0 or ~180 (for planarity) |
Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar chemical moieties. Actual experimental values would be required for a definitive analysis.
Computational and Theoretical Chemistry Studies of 4 Chloro 1 Methyl 3 Nitro 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Chloro-1-methyl-3-nitro-1H-pyrazole, these studies would typically involve Density Functional Theory (DFT) methods to predict its molecular and electronic characteristics.
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would define key bond lengths, bond angles, and dihedral angles.
Following optimization, an analysis of the electronic structure would be performed. A critical aspect of this is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. While studies on similar pyrazole (B372694) derivatives have reported HOMO-LUMO gaps, specific values for this compound are not documented in the reviewed literature.
Interactive Data Table: Hypothetical Quantum Chemical Parameters
Since specific experimental or calculated data for this compound is unavailable, the following table is a hypothetical representation of the type of data that would be generated from such a study. These values are for illustrative purposes only.
| Parameter | Hypothetical Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.2 D |
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. Analysis of the MOs for this compound would reveal the distribution of electron density. The HOMO would likely be localized on the electron-rich pyrazole ring, while the LUMO might be concentrated around the electron-withdrawing nitro group, indicating the likely sites for nucleophilic and electrophilic attack, respectively.
Reaction Pathway Modeling
Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface to identify the most favorable reaction pathways.
Transition State Analysis for Reaction Mechanisms
For any proposed reaction, such as nucleophilic aromatic substitution, computational chemists would search for the transition state—the highest energy point along the reaction coordinate. The structure and energy of this transition state are key to understanding the reaction's feasibility and rate. For instance, in a substitution reaction at the chloro-substituted carbon, the transition state would feature the incoming nucleophile and the departing chloride ion partially bonded to the pyrazole ring.
Structure-Reactivity Relationship Predictions
Computational methods can be employed to predict how the specific arrangement of substituents (chloro, methyl, and nitro groups) on the pyrazole ring influences its reactivity. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the methyl group, creates a complex electronic environment that would govern its interactions in chemical reactions. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with chemical reactivity, could be developed, but this would require a dataset of related compounds and their experimentally determined reactivities, which is not currently available for this specific compound.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)
In the field of computational chemistry, such predictions are typically carried out using quantum mechanical methods like Density Functional Theory (DFT). researchgate.netjocpr.com Methodologies such as DFT with basis sets like B3LYP/6-31G(d) are commonly employed to optimize the molecular geometry and calculate the vibrational frequencies (IR spectra) and NMR chemical shifts of pyrazole-based molecules. jocpr.com These theoretical calculations provide valuable insights into the molecule's structure and spectroscopic characteristics. For instance, calculated IR spectra can help assign vibrational modes, while predicted NMR shifts can aid in the interpretation of experimental data. jocpr.commdpi.com
However, without specific computational outputs for this compound, data tables for its predicted NMR chemical shifts and IR frequencies cannot be generated. The application of established computational methods to this specific molecule would be required to produce such detailed spectroscopic predictions.
Applications of 4 Chloro 1 Methyl 3 Nitro 1h Pyrazole in Advanced Organic Synthesis
Building Block in Complex Heterocyclic Synthesis
The structure of 4-Chloro-1-methyl-3-nitro-1H-pyrazole, featuring an electron-deficient aromatic system due to the nitro group, makes the chloro substituent at the 4-position susceptible to nucleophilic aromatic substitution. This reactivity is a key characteristic that positions the compound as a valuable building block for the synthesis of more complex heterocyclic systems.
In principle, the chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides. This would allow for the introduction of new functional groups or the direct annulation of additional rings onto the pyrazole (B372694) core. For instance, reaction with a bifunctional nucleophile could initiate a sequence leading to a fused heterocyclic system. While general methodologies for the synthesis of complex pyrazole-containing heterocycles are well-documented, specific examples detailing the use of this compound as the starting material are not prominently featured in a review of the available scientific literature. The synthesis of pyrazole derivatives often involves cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazines or 1,3-dipolar cycloadditions. uni.luechemi.com
The potential synthetic utility of this compound is highlighted by the known reactivity of similar compounds. For example, chloro-substituted pyrazoles are frequently used as precursors in the synthesis of more elaborate structures. The chloro group can serve as a handle for cross-coupling reactions or direct substitution, enabling the construction of intricate molecular frameworks.
Precursor for Advanced Pyrazole Derivatives and Fused Systems
Fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are of significant interest due to their structural similarity to purines and their associated biological activities. The synthesis of these fused systems often starts from functionalized pyrazoles, typically aminopyrazoles, which undergo cyclization with appropriate reagents. ub.edutandfonline.comnih.gov
This compound represents a potential precursor to such systems. A plausible synthetic route could involve the initial reduction of the nitro group to an amino group. The resulting 4-Chloro-1-methyl-1H-pyrazol-3-amine would be a versatile intermediate. Subsequent nucleophilic substitution of the chloro group, followed by cyclization reactions, could lead to a variety of fused heterocyclic systems. For instance, reaction with a dicarbonyl compound or its equivalent could pave the way for the construction of a fused pyridinone or pyrimidinone ring.
However, a detailed survey of the scientific literature does not provide specific examples of synthetic routes starting from this compound to advanced pyrazole derivatives or fused systems like those mentioned. The synthesis of compounds such as 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been reported, but the synthesis commences from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, not the title compound. researchgate.netbeilstein-journals.org
Below is a table summarizing the general synthetic strategies for pyrazolo[3,4-b]pyridines, which could theoretically be adapted for derivatives of this compound after suitable functional group transformations.
| Fused System | General Precursors | Typical Reagents for Cyclization | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles | 1,3-Dicarbonyl compounds, α,β-unsaturated ketones | ub.edunih.govnuph.edu.ua |
| Pyrazolo[3,4-d]pyrimidines | 5-Amino-4-cyanopyrazoles | Formamide, orthoesters, isothiocyanates | researchgate.netbeilstein-journals.org |
Intermediates in the Synthesis of Non-Prohibited Chemical Entities
The utility of a chemical intermediate is ultimately defined by the properties of the final compounds synthesized from it. Pyrazole derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. sigmaaldrich.comglobalresearchonline.net As such, this compound is a potential intermediate in the synthesis of novel, biologically active compounds that are not classified as prohibited substances.
The synthetic pathways that could emanate from this starting material would involve the transformation of the chloro and nitro groups into other functionalities that are part of a pharmacologically active molecule. For example, the chloro group could be replaced by an amino or substituted amino group via nucleophilic substitution, a common feature in many bioactive molecules. The nitro group could be reduced to an amine, which could then be acylated or alkylated to introduce further diversity.
While the potential for this compound to serve as an intermediate in the synthesis of such non-prohibited entities is clear from a chemical standpoint, specific examples of its application in the synthesis of known bioactive compounds are not readily found in the reviewed literature. The development of new synthetic routes often focuses on readily available and cost-effective starting materials, and the prevalence of other synthetic strategies for accessing the pyrazole core may account for the limited specific examples involving this compound.
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Routes
The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on developing novel and green synthetic routes to 4-Chloro-1-methyl-3-nitro-1H-pyrazole and its derivatives, moving away from traditional methods that may involve harsh reagents and generate significant waste.
Key areas of exploration could include:
Catalytic C-H Functionalization: Direct C-H functionalization of the pyrazole (B372694) core offers a more atom-economical approach compared to traditional multi-step syntheses that often require pre-functionalized starting materials. researchgate.netrsc.org Research into transition-metal-catalyzed C-H activation could provide efficient pathways to introduce the chloro and nitro groups onto a pre-methylated pyrazole scaffold.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are a hallmark of green chemistry. bohrium.com Designing MCRs that lead to the formation of highly substituted pyrazoles, including those with the specific substitution pattern of this compound, would be a significant advancement.
Use of Sustainable Solvents and Catalysts: Exploration of reactions in aqueous media, ionic liquids, or deep eutectic solvents could reduce the reliance on volatile organic compounds. nih.gov Furthermore, the development of reusable solid acid catalysts or biocatalysts could enhance the sustainability of the synthesis.
A comparative look at potential green synthesis strategies is presented in the table below:
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced number of steps. | Regioselectivity control, catalyst cost and stability. |
| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. | Discovery of suitable reaction partners and conditions. |
| Sustainable Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. | Catalyst deactivation, product separation from novel solvents. |
Exploration of Catalytic Transformations
The nitrogen atoms and the electron-withdrawing nature of the substituents in this compound suggest its potential as a ligand in catalysis. Future research could explore the coordination chemistry of this pyrazole derivative and the catalytic activity of its metal complexes.
Pyrazole-based Ligands in Homogeneous Catalysis: Pyrazoles are known to be effective ligands for a variety of transition metals, forming stable complexes that can catalyze a range of organic transformations. nih.govmdpi.com The electronic properties of this compound, influenced by the chloro and nitro groups, could modulate the catalytic activity of its metal complexes in reactions such as cross-coupling, oxidation, and reduction.
Heterogenized Pyrazole Catalysts: Immobilizing pyrazole-metal complexes on solid supports could lead to the development of robust and recyclable heterogeneous catalysts, combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems.
Advanced Mechanistic Insights into Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay of the different functional groups on the pyrazole ring presents a rich area for mechanistic investigation.
Nucleophilic Aromatic Substitution (SNAr) Studies: The chloro and nitro groups make the pyrazole ring susceptible to nucleophilic attack. Detailed kinetic and computational studies of SNAr reactions with various nucleophiles would provide valuable insights into the reactivity and regioselectivity of these transformations. researchgate.net
Theoretical Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and elucidate the electronic effects of the substituents on the reactivity of the pyrazole ring. researchgate.net This can guide the rational design of new reactions and catalysts.
Design and Synthesis of Novel Pyrazole Architectures for Chemical Research
This compound is a valuable starting material for the synthesis of more complex and novel pyrazole-based architectures. The reactivity of the chloro and nitro groups can be exploited to build fused heterocyclic systems and introduce further functionalization.
Synthesis of Fused Pyrazole Systems: The chloro group can serve as a handle for intramolecular cyclization reactions, leading to the formation of pyrazole-fused heterocycles such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. semanticscholar.orgresearchgate.netresearchgate.netrsc.org These fused systems are often associated with interesting biological activities.
Post-Synthetic Modification: The nitro group can be reduced to an amino group, which can then be further derivatized to introduce a wide range of functionalities. This opens up possibilities for creating libraries of novel pyrazole derivatives for screening in various applications.
The following table outlines potential synthetic transformations for creating novel pyrazole architectures:
| Starting Material | Reagent/Reaction Type | Product Class |
| This compound | Amines, Palladium catalysis | 4-Amino-1-methyl-3-nitro-1H-pyrazoles |
| This compound | Boronic acids, Suzuki coupling | 4-Aryl-1-methyl-3-nitro-1H-pyrazoles |
| 4-Amino-1-methyl-3-nitro-1H-pyrazole | Diketones, Condensation | Fused Pyrazolopyrimidines |
Integration with Flow Chemistry and Automation for Scalable Synthesis
To translate the potential of this compound from the laboratory to industrial applications, the development of scalable and efficient synthesis methods is essential. Flow chemistry and automation offer significant advantages in this regard. nih.govnih.govresearchgate.netmdpi.commdpi.com
Continuous Flow Synthesis: Performing the synthesis of this compound and its derivatives in a continuous flow reactor can offer improved control over reaction parameters, enhanced safety, and higher throughput compared to batch processes. frontiersin.org This is particularly relevant for nitration reactions, which can be highly exothermic.
Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries based on the this compound scaffold. This high-throughput approach can significantly shorten the drug discovery and materials development timelines.
Q & A
Basic: What are the common synthetic routes for 4-Chloro-1-methyl-3-nitro-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis of this compound derivatives often involves Vilsmeier-Haack formylation or condensation reactions with chlorinated precursors. For example, the Vilsmeier-Haack reaction uses POCl₃ and DMF to introduce formyl groups to pyrazole cores at controlled temperatures (40–60°C) . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Temperature control : Excessive heat (>80°C) may lead to decomposition, as seen in similar nitro-pyrazole syntheses .
- Reagent stoichiometry : Excess POCl₃ (1.5–2 equiv.) ensures complete conversion of intermediates .
Monitoring via thin-layer chromatography (TLC) and ¹H NMR is critical to track intermediate formation .
Advanced: How can regioselectivity challenges during functionalization of this compound be addressed?
Regioselective modification at the nitro or chloro position requires strategic protecting group strategies and catalyst screening . For instance:
- Nitro group reduction : Use Pd/C or Raney Ni under H₂ to selectively reduce nitro to amine without affecting chloro substituents .
- Cross-coupling reactions : Suzuki-Miyaura coupling at the chloro position necessitates Pd(PPh₃)₄ and Cs₂CO₃ to minimize side reactions .
Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density distribution . Validate outcomes via 2D NMR (COSY, HSQC) to confirm bond connectivity .
Basic: What analytical techniques are most effective for characterizing this compound?
Multi-spectral analysis is essential:
- ¹H/¹³C NMR : Identify substituent positions (e.g., nitro groups deshield adjacent protons, δ ~8.5–9.5 ppm) .
- IR spectroscopy : Confirm nitro stretches (~1520 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass spectrometry (EI-MS) : Detect molecular ion peaks (e.g., [M+H]+ for C₅H₅ClN₃O₂: m/z 174.5) and fragmentation patterns .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions often arise from dynamic rotational barriers or polymorphism . For example:
- Variable-temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns in nitro-group-containing analogs .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal packing effects (e.g., torsion angles affecting proton environments) .
- DOSY experiments : Differentiate between isomers or aggregates by measuring diffusion coefficients .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Standard protocols include:
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC values reported .
- Cytotoxicity assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa), using doxorubicin as a positive control .
- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) with acetazolamide as a reference .
Advanced: How can structure-activity relationships (SAR) be systematically studied for nitro-pyrazole derivatives?
- Substituent scanning : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., –CF₃, –OCH₃) at positions 3 and 5 .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict binding modes against targets like cyclooxygenase-2 .
- QSAR models : Correlate logP, polar surface area, and IC₅₀ values to optimize bioavailability .
Basic: What safety precautions are recommended when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential nitro-group-derived NOₓ fumes .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound?
- Reactivity indices : Calculate Fukui functions (Gaussian 09) to identify electrophilic/nucleophilic sites .
- Transition state modeling : Simulate SNAr mechanisms for chloro displacement using B3LYP/6-31G(d) .
- Solvent effects : COSMO-RS models predict solubility and reaction yields in non-polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
